

Comparative Docking Analysis of Imidazole-Based Derivatives as Potential Therapeutic Agents

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Compound of Interest

Compound Name: *1-(4-chlorophenyl)-1H-imidazole-2-thiol*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking analysis of imidazole derivatives, with a focus on compounds structurally related to **1-(4-chlorophenyl)-1H-imidazole-2-thiol**. While direct comparative docking studies on a series of **1-(4-chlorophenyl)-1H-imidazole-2-thiol** derivatives are not extensively available in the reviewed literature, this document synthesizes findings from related imidazole compounds, offering valuable insights into their potential as antifungal and anticancer agents. The data presented is based on published experimental and in silico studies.

Introduction to Imidazole Derivatives in Drug Discovery

Imidazole is a versatile heterocyclic scaffold that is a constituent of many important biological molecules, including the amino acid histidine. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antibacterial properties. The **1-(4-chlorophenyl)-1H-imidazole-2-thiol** scaffold represents a promising starting point for the design of novel therapeutic agents. Molecular docking studies are crucial in this context,

providing predictions of the binding modes and affinities of these compounds with various biological targets, thereby guiding the optimization of lead compounds.

Comparative Analysis of Docking Studies

The following sections summarize the findings from molecular docking studies on imidazole derivatives against key biological targets implicated in fungal infections and cancer.

Antifungal Activity: Targeting Lanosterol 14 α -Demethylase (CYP51)

Lanosterol 14 α -demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. It is a well-established target for azole antifungal drugs. Docking studies of imidazole and triazole derivatives against CYP51 help in understanding their potential as antifungal agents.

Table 1: Docking Scores and Biological Activity of Azole Derivatives against Fungal Targets

Compound Class	Specific Derivative(s)	Target Protein	Docking Score (kcal/mol)	Experimental Activity (IC50/MIC)	Reference
Triazole-linked melatonin-isatin	7b, 7c, 8c	Lanosterol 14 α -Demethylase (5v5z)	-11.1, -11.0, -11.6	Not specified in abstract	[1]
1,2,4-Triazole-oxadiazole	APC-1, APC-3, APC-7	Homology model of C. albicans CYP51	Not specified in abstract	Antifungal activity confirmed	[2]
1,2,4-Triazine derivatives	Nine synthesized molecules	Lanosterol 14 α -Demethylase (CYP51)	High binding affinity reported	Not specified in abstract	[3]
Thiophene Compounds	Compounds 1, 2, 3	Y140F/H Mutant CYP51 (4ZDY)	Better than itraconazole (>-10.461)	Not specified in abstract	[4]

Note: The docking scores and experimental values are extracted from the respective studies and may have been determined using different software and conditions.

Anticancer Activity: Targeting EGFR and Tubulin

Epidermal Growth Factor Receptor (EGFR) and tubulin are key targets in cancer therapy. EGFR is a receptor tyrosine kinase that plays a vital role in cell proliferation and survival, while tubulin is the building block of microtubules, essential for cell division.

Table 2: Docking Scores and Biological Activity of Imidazole Derivatives against Cancer Targets

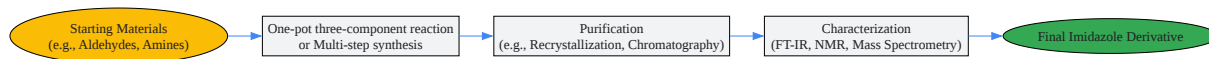
Compound Class	Specific Derivative(s)	Target Protein	Docking Score	Experimental Activity (IC50)	Reference
Imidazolone derivatives	5b (with chlorophenyl moiety)	Not specified	Not specified	2.18 μ M (HepG2), 5.51 μ M (HeLa)	[5]
Imidazole derivatives	2c, 2d, 3c	EGFR	Better binding score for 3c	617.33 nM (2c), 710 nM (2d), 236.38 nM (3c)	[6]
1-indolyl acetate-5-nitroimidazole	3p	Tubulin (colchicine binding site)	Good agreement with activity	0.87-2.00 μ M against various cell lines	[7]
Thiazolyl-pyridine hybrids	Compound 5	EGFR Tyrosine Kinase	Not specified	0.452 μ M (A549)	[8]
Imidazole tethered 1,2,4-oxadiazoles	6o	EGFR (4HJO)	Good binding interactions	Most promising activity on MCF-7, HepG2, A549	[9]

Note: The docking scores and experimental values are extracted from the respective studies and may have been determined using different software and conditions.

Experimental Protocols

General Synthesis of Imidazole Derivatives

The synthesis of imidazole derivatives often involves a multi-step process. A general workflow is outlined below. For specific details, please refer to the cited literature.

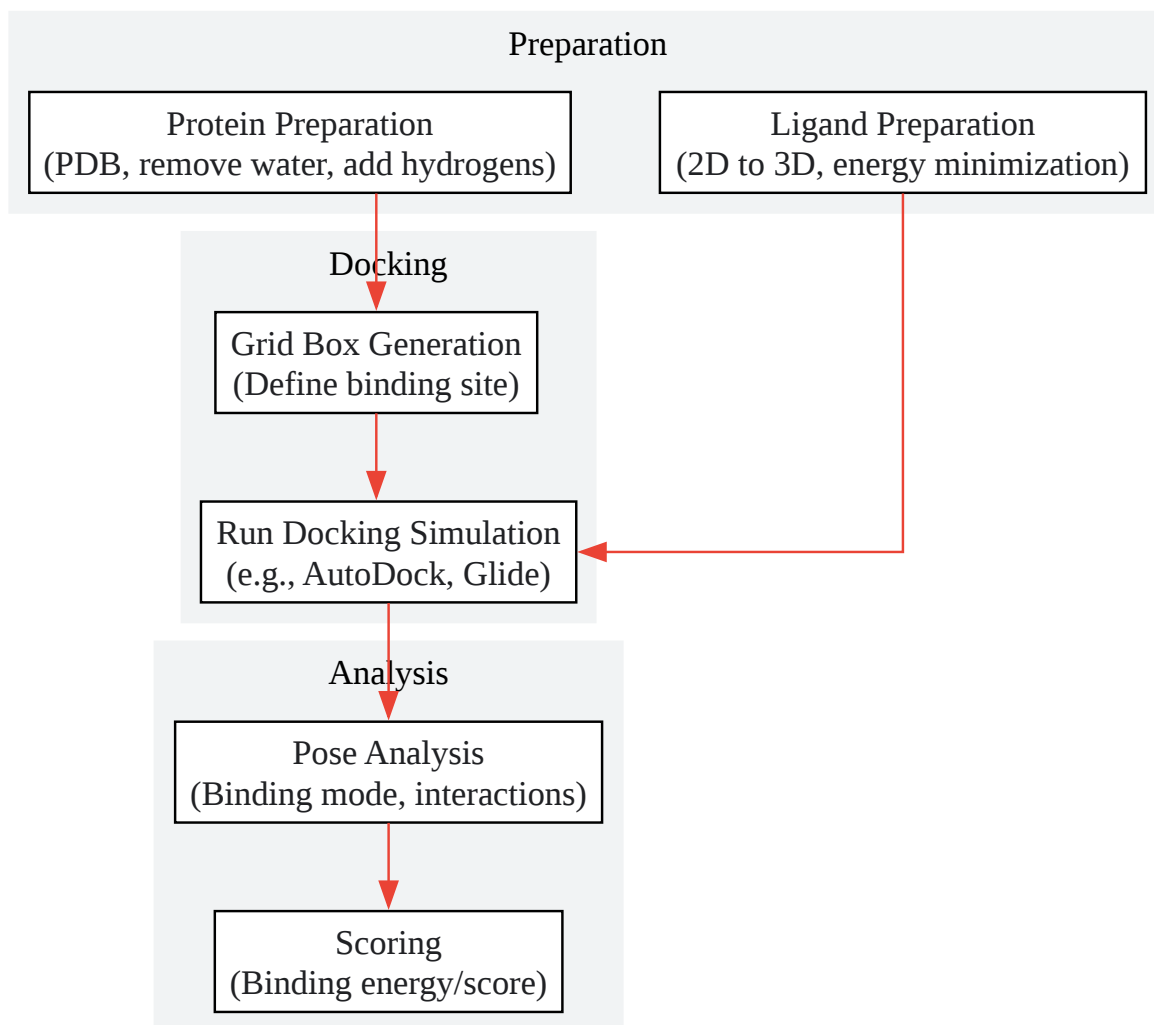


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Caption: General workflow for the synthesis and characterization of imidazole derivatives.

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand with a protein. A typical workflow is as follows:

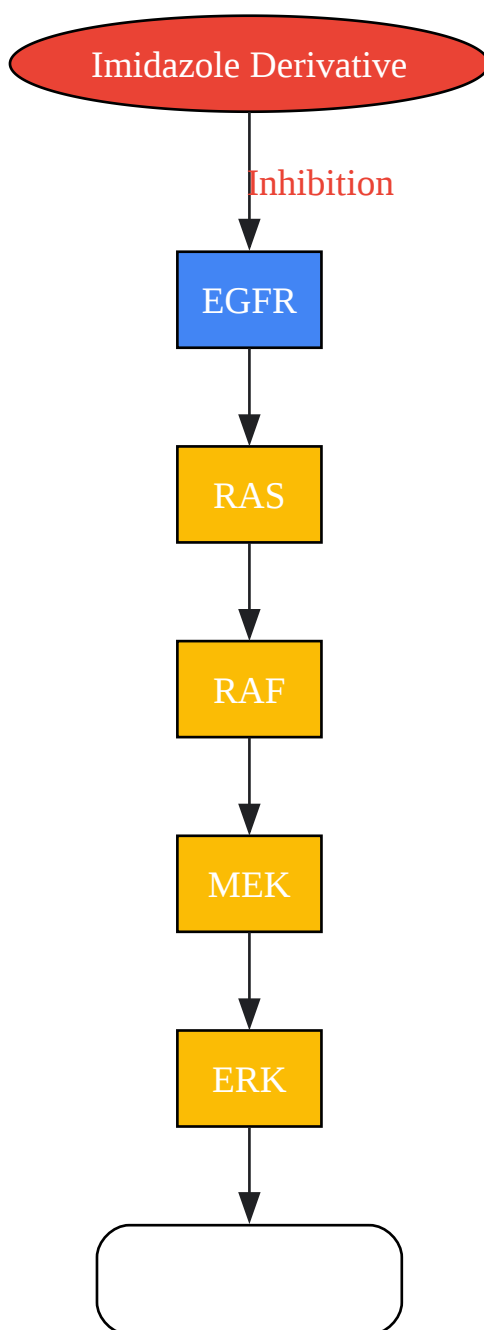


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Caption: A standard workflow for molecular docking studies.

Signaling Pathway Involvement

The anticancer activity of imidazole derivatives targeting EGFR involves the inhibition of downstream signaling pathways that promote cell proliferation and survival.



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Caption: Inhibition of the EGFR signaling pathway by imidazole derivatives.

Conclusion

The comparative analysis of docking studies on imidazole derivatives reveals their significant potential as scaffolds for the development of novel antifungal and anticancer agents.

Compounds bearing a chlorophenyl moiety have demonstrated notable biological activity in

several studies. The presented data underscores the importance of molecular docking in identifying promising lead candidates and understanding their mechanism of action at a molecular level. Further research focusing on the synthesis and comprehensive in silico and in vitro testing of a focused library of **1-(4-chlorophenyl)-1H-imidazole-2-thiol** derivatives is warranted to explore their full therapeutic potential.

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